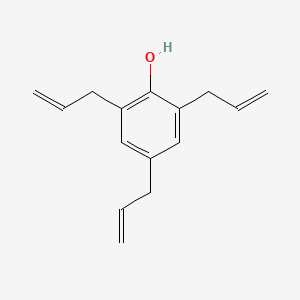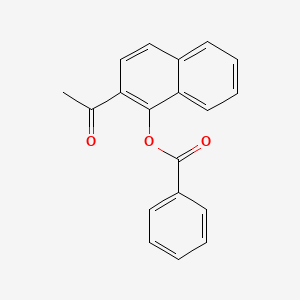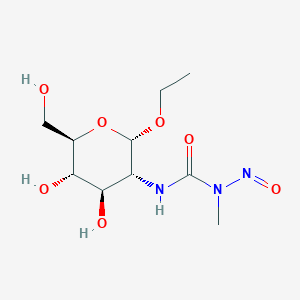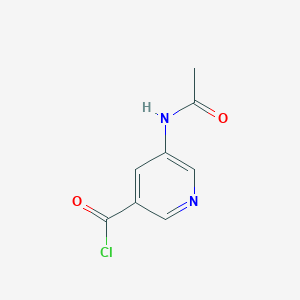
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol . It is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities . This compound is characterized by the presence of two hydroxyl groups at positions 1 and 3, and a methyl group at position 4 on the xanthone scaffold .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one can be achieved through various methods. One classical approach involves the condensation of polyphenol with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to improve yield and reduce reaction time . Additionally, microwave heating has been employed to synthesize xanthone derivatives efficiently .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts such as ytterbium, palladium, and ruthenium has been explored to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one has been extensively studied for its biological activities. It exhibits promising anti-cancer, anti-inflammatory, and anti-Alzheimer properties . In chemistry, it serves as a precursor for synthesizing more complex xanthone derivatives . In medicine, it is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and pathways . Industrially, it is used in the production of dyes and pigments due to its chromophoric properties .
Mecanismo De Acción
The mechanism of action of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . Additionally, it can modulate signaling pathways related to inflammation and cancer progression . The presence of hydroxyl groups enhances its ability to form hydrogen bonds with target proteins, increasing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dihydroxy-9H-xanthen-9-one
- 1,3-Dihydroxy-4-methyl-xanthon
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Methylbellidifolin)
Uniqueness
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties . Compared to other xanthone derivatives, it exhibits enhanced biological activity and specificity towards certain molecular targets .
Propiedades
Número CAS |
55092-48-3 |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1,3-dihydroxy-4-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-7-9(15)6-10(16)12-13(17)8-4-2-3-5-11(8)18-14(7)12/h2-6,15-16H,1H3 |
Clave InChI |
LETPFDPOVPABGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1O)O)C(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


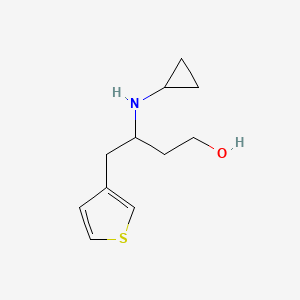
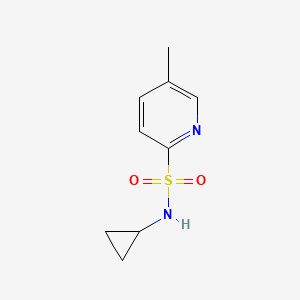
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
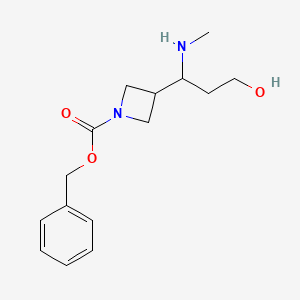
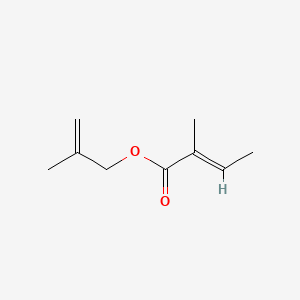
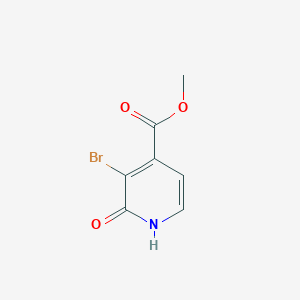


![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
